1h-Purine-6-methanol

Descripción general

Descripción

1H-Purine-6-methanol is a derivative of purine, a heterocyclic aromatic organic compound Purines are fundamental components of nucleic acids, which are essential for the storage and transmission of genetic information in all living organisms

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1H-Purine-6-methanol can be synthesized through several synthetic routes. One common method involves the reaction of 6-chloropurine with methanol in the presence of a base such as sodium methoxide. The reaction typically occurs under reflux conditions, leading to the substitution of the chlorine atom with a methanol group, forming this compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, utilizing advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions: 1H-Purine-6-methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the hydroxyl group to a methyl group.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in substitution reactions.

Major Products Formed:

Oxidation: Products include purine-6-carboxylic acid or purine-6-aldehyde.

Reduction: Products include 1H-Purine-6-methyl.

Substitution: Various substituted purine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Antitumor Activity

1H-Purine-6-methanol and its derivatives have shown potential as multitargeted antitumor agents. They function by inhibiting key enzymes involved in purine metabolism, which is crucial for cancer cell proliferation. Research indicates that compounds related to this compound can selectively inhibit enzymes like GARFTase and SHMT2, contributing to reduced drug resistance and dose-limiting toxicities in cancer therapies .

Hyperuricemia Treatment

Recent studies have investigated the use of this compound in treating hyperuricemia, a condition characterized by elevated uric acid levels that can lead to gout and other metabolic disorders. The compound has been incorporated into innovative delivery systems that enhance its therapeutic efficacy. For instance, mRNA-loaded lipid nanoparticles have been developed to facilitate the delivery of urate oxidase (Uox), which metabolizes uric acid into allantoin, thereby lowering serum uric acid levels .

Mechanistic Insights

Enzyme Inhibition

The mechanism of action for this compound involves the inhibition of enzymes critical to purine metabolism. By targeting these pathways, the compound can disrupt the proliferation of cancer cells and modulate metabolic disorders associated with uric acid accumulation. Studies utilizing X-ray crystallography have elucidated the binding interactions between this compound derivatives and their target enzymes, providing insights into their structure-activity relationships .

Case Studies

Case Study 1: Antitumor Efficacy

In a study published in Nature Communications, researchers synthesized a series of thieno[2,3-d]pyrimidines based on the purine scaffold, demonstrating potent antitumor activity against various cancer cell lines. The compounds exhibited selective inhibition of GARFTase and showed promising results in vivo, highlighting their potential as effective anticancer agents .

Case Study 2: Treatment of Hyperuricemia

A novel formulation utilizing mRNA technology was tested in murine models for its ability to lower serum uric acid levels effectively. The study demonstrated that the mUox@iLAND system could deliver Uox efficiently to the liver, resulting in significant reductions in uric acid levels over time. This approach not only showcased the therapeutic potential of this compound but also emphasized its role in innovative drug delivery systems .

Data Tables

Mecanismo De Acción

The mechanism of action of 1H-Purine-6-methanol involves its interaction with various molecular targets, including enzymes and receptors. As a purine derivative, it can mimic natural nucleosides and interfere with nucleic acid metabolism. This can lead to the inhibition of DNA and RNA synthesis, making it a potential candidate for antiviral and anticancer therapies.

Comparación Con Compuestos Similares

6-Mercaptopurine: An antimetabolite used in the treatment of leukemia.

Adenine: A naturally occurring purine base found in DNA and RNA.

Guanine: Another naturally occurring purine base found in DNA and RNA.

Comparison: 1H-Purine-6-methanol is unique due to its methanol group at the 6-position, which imparts different chemical properties and reactivity compared to other purine derivatives

Actividad Biológica

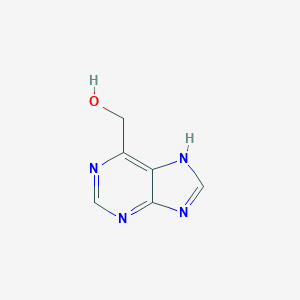

1H-Purine-6-methanol, also known by its CAS number 17405-22-0, is a purine derivative notable for its biological activity, primarily due to its structural similarity to natural purines. This compound features a hydroxymethyl group at the 6-position of the purine ring, which influences its interaction with various biological systems and pathways.

Chemical Structure and Properties

This compound has a molecular weight of approximately 150.141 g/mol. Its structure is characterized by a fused bicyclic arrangement typical of purines, comprising a pyrimidine ring fused to an imidazole ring. The presence of the hydroxymethyl group at the 6-position distinguishes it from other purine derivatives, enhancing its reactivity and potential biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Nucleic Acid Interaction : Due to its structural similarity to natural purines, this compound can participate in nucleic acid metabolism. It may act as a substrate or inhibitor in various enzymatic reactions involving nucleotides.

- Enzyme Inhibition : Research suggests that this compound may inhibit specific enzymes involved in nucleotide synthesis or degradation, thus affecting cellular processes such as DNA replication and repair.

- Cell Signaling : The compound may influence signaling pathways by modulating the activity of purinergic receptors, which are implicated in numerous physiological processes including inflammation and pain perception.

Research Findings and Case Studies

Numerous studies have highlighted the pharmacological potential of this compound. Below are selected findings:

- Antitumor Activity : In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. It was shown to induce apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.

- Neuroprotective Effects : A study indicated that this compound could protect neuronal cells from oxidative stress-induced damage. This effect is thought to be mediated by its ability to modulate intracellular signaling pathways related to cell survival.

- Anti-inflammatory Properties : Research has also pointed towards anti-inflammatory effects, where this compound reduced the production of pro-inflammatory cytokines in activated immune cells.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 6-Methylpurine | Purine Derivative | Methyl group at the 6-position; used in nucleoside research. |

| Mercaptopurine | Thiol Derivative | Contains sulfur; used as an antimetabolite in cancer treatment. |

| 2-Aminopurine | Amino Purine | Amino group at position 2; known for mutagenic properties. |

The hydroxymethyl substitution at the 6-position in this compound enhances its reactivity and biological interactions compared to these other compounds.

Propiedades

IUPAC Name |

7H-purin-6-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c11-1-4-5-6(9-2-7-4)10-3-8-5/h2-3,11H,1H2,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAZUOZIIQIWVIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC=NC(=C2N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80457513 | |

| Record name | 1h-purine-6-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17405-22-0 | |

| Record name | 1h-purine-6-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.